molecular formula C25H20ClNO4 B15315614 (3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B15315614
M. Wt: 433.9 g/mol
InChI Key: LQDUYOUWCCFPMT-QHCPKHFHSA-N
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Description

(3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted tetrahydroisoquinoline core and a fluorenylmethoxycarbonyl protecting group. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the chloro substituent: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the fluorenylmethoxycarbonyl group: This step involves the reaction of the tetrahydroisoquinoline derivative with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Azides or thiols.

Scientific Research Applications

(3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Unique due to its specific substituents and protecting groups.

    3-chloro-4-fluorophenylboronic acid: Another chloro-substituted compound with different applications and properties.

    Organochlorine compounds: A broad class of compounds with diverse chemical properties and uses.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for various applications in research and industry.

Properties

Molecular Formula

C25H20ClNO4

Molecular Weight

433.9 g/mol

IUPAC Name

(3S)-5-chloro-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H20ClNO4/c26-22-11-5-6-15-13-27(23(24(28)29)12-20(15)22)25(30)31-14-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-11,21,23H,12-14H2,(H,28,29)/t23-/m0/s1

InChI Key

LQDUYOUWCCFPMT-QHCPKHFHSA-N

Isomeric SMILES

C1[C@H](N(CC2=C1C(=CC=C2)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1C(N(CC2=C1C(=CC=C2)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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